molecular formula C3H3BrN2S B145681 5-Bromothiazol-2-amine CAS No. 3034-22-8

5-Bromothiazol-2-amine

Cat. No. B145681
CAS RN: 3034-22-8
M. Wt: 179.04 g/mol
InChI Key: ARHCLXWELPFVFQ-UHFFFAOYSA-N
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Description

5-Bromothiazol-2-amine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, substituted with a bromine atom and an amino group at specific positions on the ring.

Synthesis Analysis

The synthesis of derivatives of 5-Bromothiazol-2-amine has been achieved through different methods. One approach involves a one-pot, four-component reaction using 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride, yielding imidazo[2,1-b]thiazol-5-amine derivatives with moderate to good yields . Another method describes the convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, which are potential inhibitors of the enzyme monoacylglycerol lipase (MAGL), without the need for metal catalysts or inconvenient reagents .

Molecular Structure Analysis

The molecular structure of 5-Bromothiazol-2-amine derivatives has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. For instance, 5-benzyl-1,3,4-thiadiazol-2-amine derivatives have been synthesized and their structures elucidated, providing insight into their potential as acetylcholinesterase inhibitors . Additionally, molecular cocrystals of related compounds have been studied, revealing hydrogen bonding interactions and crystal packing details .

Chemical Reactions Analysis

5-Bromothiazol-2-amine and its derivatives exhibit reactivity that allows for further chemical transformations. For example, 2-amino-5-bromo-1,3,4-thiadiazoles have been found to behave as ambident nucleophiles, participating in alkylation, acylation, and nitrosation reactions, leading to a variety of thiadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromothiazol-2-amine derivatives are influenced by their molecular structure. The presence of the bromine atom and the amino group contributes to their reactivity and potential biological activity. These compounds have been found to possess a range of biological activities, including antiviral, antimicrobial, cardiotonic, and anti-inflammatory effects . The crystallographic studies provide detailed information on their solid-state properties, such as hydrogen bonding patterns and molecular conformations .

Scientific Research Applications

Biogenic Amine Studies

Biogenic amines such as 5-Bromothiazol-2-amine have been extensively studied in the context of neurological and psychiatric conditions. Research has investigated their role in neurotransmitter systems and their influence on conditions like autism, schizophrenia, and depression. For instance, studies have measured amine metabolites like homovanillic acid and 5-hydroxyindoleacetic acid in cerebrospinal fluid to understand brain amine metabolism and its implications for psychotic and epileptic conditions (Cohen et al., 1974). Similarly, the relationship between abnormal brainstem auditory-evoked potentials and subnormal CSF levels of these metabolites has been explored to understand their link with schizophrenia (Lindström et al., 1990).

Role in Monitoring Neurotransmitter Processes

The concentrations of certain biogenic amine metabolites in cerebrospinal fluid have been used as indicators of central serotonergic processes, offering insights into the central nervous system's monoamine metabolism (Bánki & Molnár, 1981). This research aids in understanding the biochemical pathways involved in neurological disorders and their treatment.

Dietary Assessment and Exposure to Xenobiotics

5-Bromothiazol-2-amine has also been a subject in studies concerning dietary exposure to xenobiotics, with efforts to characterize the intake of compounds like heterocyclic amines among various populations. Such studies have implications for understanding the relationship between diet and disease, such as certain types of cancer (Zapico et al., 2022).

Analysis of Carcinogenic Exposure

The presence of carcinogenic heterocyclic amines, including their metabolites, in human urine, has been studied to estimate human exposures and understand their potential endogenous formation and the role of diet in exposure (Ushiyama et al., 1991). This line of research is crucial in understanding the risk factors associated with various forms of cancer and developing strategies for prevention and management.

Neurotransmitter Metabolites and Brain Function

Studies have also delved into the relationship between neurotransmitter metabolites in cerebrospinal fluid and various cerebral functions and disorders, including the effects of anticonvulsant treatment and the levels of essential vitamins like folate and thiamine on amine metabolites (Botez & Young, 1991). This research is vital in developing therapeutic strategies for neurological conditions and understanding the biochemical underpinnings of brain function and pathology.

properties

IUPAC Name

5-bromo-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHCLXWELPFVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275455
Record name 5-bromothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiazol-2-amine

CAS RN

3034-22-8
Record name 2-Amino-5-bromothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiazolamine, 5-bromo
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-bromo-1,3-thiazol-2-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
M Savanor Prasanna, J Keshavayya… - Research Journal of …, 2013 - isca.me
… The 3-{2-(5-bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine was synthesized by carrying the diazotization of 5bromothiazol-2-amine in coupling with 4-bromopyridine-2, 6-…
Number of citations: 6 www.isca.me
A Berisha, F Podvorica, V Mehmeti, F Syla… - Macedonian Journal of …, 2015 - mjcce.org.mk
… 5-bromothiazol-2-amine; A-3. 5 mM 6-ethoxybenzo[d]thiazol-2-amine (red dashed line) at a scan rate of 1 mV/s (measured at 25 C), and an inhibitor concentration 5 mM. …
Number of citations: 52 www.mjcce.org.mk
A Brockmann, T Strittmatter, S May… - ACS Chemical …, 2014 - ACS Publications
… In contrast, the basic module 5-bromothiazol-2-amine (6) failed to demonstrate a relevant cell-death-inducing activity in Caco-2 cells. Interestingly, all modifications of RM4819 in R 2 …
Number of citations: 17 pubs.acs.org
YT Sun, C Zhang, LX Gao, MM Liu, Y Yang… - …, 2023 - Wiley Online Library
… The intermediate 3 was synthesized by two steps reaction of condensation and hydrolysis and then coupled with 5-bromo-1,3,4-thiadiazol-2-amine, 5-bromothiazol-2-amine, 4-…
S Fréchette, S Leit, SH Woo, G Lapointe… - Bioorganic & medicinal …, 2008 - Elsevier
… To generate the heteroarylamino derivatives a reductive amination between methyl 4-formylbenzoate and 5-bromothiazol-2-amine was used to generate compound 14. The ester …
Number of citations: 23 www.sciencedirect.com
HA Ghabbour, AA Kadi, KEH ElTahir… - Medicinal Chemistry …, 2015 - Springer
… The 5-bromothiazol-2-amine derivatives 3a–f were prepared by bromination of 2-… The formation of 5-bromothiazol-2-amine derivatives 3a–f was confirmed by the absence of the singlet …
Number of citations: 32 link.springer.com
M Deng, P Wang, X Long, G Xu, C Wang, J Li… - …, 2023 - Wiley Online Library
A series of 2‐aminothiazole derivatives were designed, synthesized on the basis of bioisosterism strategy and evaluated for their CHK1 inhibitory activity. Most of them exhibited potent …
B Wang, J Wu, Y Wu, C Chen, F Zou, A Wang… - European Journal of …, 2018 - Elsevier
… As shown in Scheme 1, 5-bromothiazol-2-amine (46) was protected with Boc group (47) and intermediate 48 was prepared via Bromine dance reaction. Suzuki coupling between 48 …
Number of citations: 33 www.sciencedirect.com
S Havel, P Khirsariya, N Akavaram… - The Journal of …, 2018 - ACS Publications
3,4-Substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles are frequently used intermediates in medicinal chemistry and drug discovery projects. We report an expedient …
Number of citations: 12 pubs.acs.org
K Suzuki, Y Hamada, JT Nguyen, Y Kiso - Bioorganic & medicinal …, 2013 - Elsevier
… Compound 19 was prepared from carboxylic acid 7a and 5-bromothiazol-2-amine by using General method A. Yield: 70%. Purity >99% by analytical HPLC (t R …
Number of citations: 20 www.sciencedirect.com

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